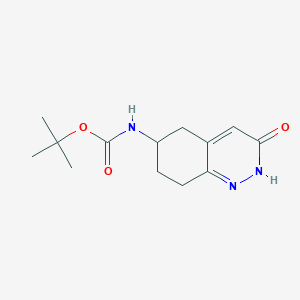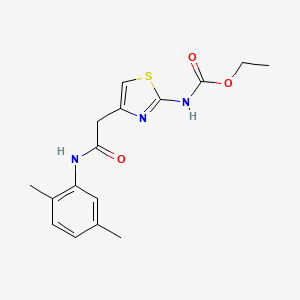
2-Difluoromethyl-benzylamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Difluoromethyl-benzylamine hydrochloride is a chemical compound with the molecular formula C8H10ClF2N. It is a white to yellow solid that is soluble in water. This compound is known for its applications in various fields, including chemistry, biology, and medicine .
Wirkmechanismus
Target of Action
It’s worth noting that benzylamine derivatives often interact with various enzymes and receptors in the body, influencing numerous biochemical processes .
Mode of Action
Benzylamine derivatives are known to interact with their targets through various mechanisms, often involving the formation of covalent bonds or non-covalent interactions .
Biochemical Pathways
It has been used to modify the surface of perovskite films, helping to disperse pbi2 clusters and improve the efficiency and stability of perovskite solar cells .
Pharmacokinetics
Its solubility in water suggests that it may have good bioavailability .
Result of Action
In the context of perovskite solar cells, it has been shown to improve the power conversion efficiency from 1851% to 2151% .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Difluoromethyl-benzylamine hydrochloride. For instance, in perovskite solar cells, devices modified with this compound were able to maintain over 85% of their initial power conversion efficiency even after 170 hours under 80% relative humidity .
Vorbereitungsmethoden
The synthesis of 2-Difluoromethyl-benzylamine hydrochloride typically involves the difluoromethylation of benzylamine. One common method is the reaction of benzylamine with difluoromethylating agents under controlled conditions. Industrial production methods often involve the use of metal-based catalysts to facilitate the transfer of the difluoromethyl group to the benzylamine .
Analyse Chemischer Reaktionen
2-Difluoromethyl-benzylamine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding difluoromethylated benzaldehydes.
Reduction: It can be reduced to form difluoromethylated benzyl alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoromethyl group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide.
Wissenschaftliche Forschungsanwendungen
2-Difluoromethyl-benzylamine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Vergleich Mit ähnlichen Verbindungen
2-Difluoromethyl-benzylamine hydrochloride can be compared with other similar compounds, such as:
4-Difluoromethyl-benzylamine hydrochloride: Similar in structure but with the difluoromethyl group at a different position on the benzene ring.
4-Trifluoromethyl-benzylamine hydrochloride: Contains a trifluoromethyl group instead of a difluoromethyl group, which can affect its chemical properties and reactivity.
Benzylamine hydrochloride: Lacks the difluoromethyl group, making it less reactive in certain chemical reactions .
These comparisons highlight the unique properties of this compound, such as its enhanced reactivity and binding affinity due to the presence of the difluoromethyl group.
Eigenschaften
IUPAC Name |
[2-(difluoromethyl)phenyl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2N.ClH/c9-8(10)7-4-2-1-3-6(7)5-11;/h1-4,8H,5,11H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAGFWDPCDMYYCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN)C(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(1-{1-[2-(4-chlorophenyl)acetyl]pyrrolidin-3-yl}-1H-pyrazol-4-yl)acetamide](/img/structure/B2956194.png)

![tert-Butyl 7-bromo-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate](/img/structure/B2956197.png)


![5-amino-1-{[(4-methylphenyl)carbamoyl]methyl}-N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2956200.png)
![N-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]oxolane-3-carboxamide](/img/structure/B2956202.png)
![tert-Butyl N-[3-(2-aminoethyl)cyclopentyl]carbamate](/img/structure/B2956204.png)





![1-(2-{[(4-bromophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(4-methoxyphenyl)ethan-1-one](/img/structure/B2956215.png)
